molecular formula C18H20ClN5O3 B6475341 5-{4-[(5-chloro-1,3-benzoxazol-2-yl)amino]piperidin-1-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2640821-73-2

5-{4-[(5-chloro-1,3-benzoxazol-2-yl)amino]piperidin-1-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Número de catálogo: B6475341
Número CAS: 2640821-73-2
Peso molecular: 389.8 g/mol
Clave InChI: YJAHPDMPUNKBTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a dual orexin receptor antagonist designed for the treatment of insomnia . Its chemical structure comprises a piperidine ring, a benzoxazole moiety, and a tetrahydropyrimidine-dione scaffold. The presence of the chlorine atom in the benzoxazole ring and the methyl substitutions on the piperidine core are crucial for its pharmacological activity .


Synthesis Analysis

The synthesis of this compound involves several steps, including the construction of the piperidine and benzoxazole rings, followed by the assembly of the tetrahydropyrimidine-dione. Detailed synthetic routes and reaction conditions are documented in the literature .


Molecular Structure Analysis

The molecular structure of this compound reveals its diazepane core, which forms the backbone. The benzoxazole group contributes to its pharmacological properties, while the triazole moiety enhances its bioavailability. The dual orexin receptor antagonism arises from interactions with specific binding sites in the brain .


Chemical Reactions Analysis

The compound undergoes metabolic transformations, including bioactivation and formation of reactive metabolites . Researchers have optimized its structure to minimize these liabilities while maintaining efficacy .

Mecanismo De Acción

As a dual orexin receptor antagonist, this compound modulates the orexin A and B neuropeptides’ excitatory effects. By blocking orexin receptors, it promotes sleep initiation and maintenance. Clinical trials are ongoing to validate its efficacy in treating primary insomnia .

Propiedades

IUPAC Name

5-[4-[(5-chloro-1,3-benzoxazol-2-yl)amino]piperidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-22-10-14(16(25)23(2)18(22)26)24-7-5-12(6-8-24)20-17-21-13-9-11(19)3-4-15(13)27-17/h3-4,9-10,12H,5-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAHPDMPUNKBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)N2CCC(CC2)NC3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.